3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.
Substitution Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The triazole ring and phenyl groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group could yield a sulfoxide or sulfone derivative.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with unique properties.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for potential use as antibiotics.
Anticancer Agents: Some triazole compounds have shown promise as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry
Agriculture: These compounds can be used as fungicides and herbicides.
Pharmaceuticals: They are studied for their potential use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. For example, they may inhibit cytochrome P450 enzymes, which are involved in drug metabolism.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole structure.
Uniqueness
3-(2-Chlorophenyl)-4-((4-(methylthio)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is unique due to the specific substitution pattern on the triazole ring, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
CAS No. |
478254-07-8 |
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Molecular Formula |
C16H13ClN4S2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4S2/c1-23-12-8-6-11(7-9-12)10-18-21-15(19-20-16(21)22)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI Key |
QGADATSJFLFACJ-VCHYOVAHSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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